N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

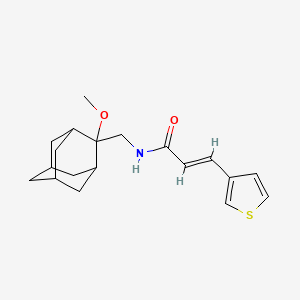

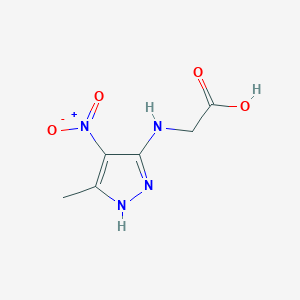

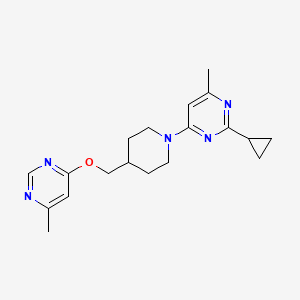

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methylbenzamide” is a compound that contains a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . This compound also includes a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic organic compound .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including those containing the 1,3,4-oxadiazole ring, play a crucial role in medicinal chemistry due to their diverse biological activities. Research has shown that 1,3,4-oxadiazole derivatives exhibit a broad range of chemical and biological properties, making them significant in the development of new drugs. These derivatives display various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The presence of a furan ring further enhances the biological activity of these compounds, indicating their importance in the synthesis of pharmacologically active substances (Sharma, 2015).

Role in Pharmaceutical Chemistry

The structural feature of oxadiazole, including the 1,3,4-oxadiazole ring derived from furan, is pivotal in pharmaceutical chemistry. This structure has been associated with several pharmacologically active compounds that show promising therapeutic potentials. Compounds incorporating the oxadiazole ring have been utilized in developing drugs with antibacterial, antiviral, and anti-arrhythmic therapies. This underlines the significance of such heterocyclic compounds in the development and optimization of new therapeutic agents (Siwach & Verma, 2020).

Applications in Energetic Materials

Beyond pharmaceutical applications, research into oxadiazole derivatives has extended into the field of energetic materials. Compounds based on the 1,3,4-oxadiazole ring, such as those synthesized from furan, have been investigated for their potential as insensitive energetic materials. These materials demonstrate moderate thermal stabilities and are insensitive towards impact and friction, indicating their suitability for applications requiring high-energy materials with reduced sensitivity to accidental detonation. The exploration of these compounds offers valuable insights into developing materials that balance performance with safety considerations (Yu et al., 2017).

Mechanism of Action

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, has been reported to target the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can have therapeutic effects in conditions like diabetes and its complications .

Mode of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas due to their remarkable therapeutic efficacy .

Biochemical Pathways

Furan-containing compounds are known to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds in the 1,3,4-oxadiazole class have been associated with diverse pharmacological activities . These compounds have been shown to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide have not been fully elucidated.

Molecular Mechanism

It is known that similar compounds in the 1,3,4-oxadiazole class can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-9-4-6-10(7-5-9)12(18)15-14-17-16-13(20-14)11-3-2-8-19-11/h2-8H,1H3,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVPGMVSJHJYKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)

![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)

![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)

![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)

![Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate](/img/structure/B2412060.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)